Compound Description: Sch527123 is a potent, selective, and allosteric antagonist of both CXCR1 and CXCR2 receptors. It exhibits insurmountable inhibition of chemokine binding and activation of these receptors. Sch527123 effectively inhibits neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8, but shows no effect on responses to C5a or formyl-methionyl-leucyl-phenylalanine. []
Relevance: While Sch527123 shares the benzamide core structure with N-(4-butoxyphenyl)-3,4-dimethylbenzamide, it presents a significantly more complex substitution pattern. Key differences include a hydroxy group at the 2-position of the benzamide ring, a dimethyl substitution on the amide nitrogen, and a large, substituted cyclic imide substituent at the 3-position. These structural distinctions likely contribute to the distinct pharmacological profiles of the two compounds. []
Compound Description: Repertaxin is a small-molecule antagonist of the CXCR1 receptor, demonstrating nanomolar affinity. []
Relevance: Although Repertaxin shares a similar biological target with the CXCR1/2 antagonist Sch527123, which is structurally related to N-(4-butoxyphenyl)-3,4-dimethylbenzamide, it lacks the benzamide core structure. Repertaxin instead features a methanesulfonamide group linked to a substituted phenylpropionyl moiety. This difference highlights the structural diversity among compounds targeting the CXCR1 receptor. []
Compound Description: SB-468477 is a dual antagonist of both CXCR1 and CXCR2 receptors, inhibiting receptor binding with IC50 values of 67 nM and 12 nM, respectively. []
Compound Description: This compound belongs to the Dihydropyrazolopyrimidinone class and exhibits potent kinase inhibitory activity. []
Relevance: This compound shares the N,N-dimethylbenzamide moiety with N-(4-butoxyphenyl)-3,4-dimethylbenzamide. Both compounds contain this specific group attached to a larger aromatic system, suggesting potential similarities in their physicochemical properties or potential for interactions with biological targets. []
Compound Description: This compound, classified as a Dihydropyrazolopyrimidinone derivative, exhibits potent kinase inhibitory activity. []
Relevance: Although this compound lacks the benzamide core of N-(4-butoxyphenyl)-3,4-dimethylbenzamide, it shares a common structural feature – the presence of an aromatic ring substituted with a 4-(4-methylpiperazin-1-yl)phenyl]amino group. This shared motif suggests potential overlap in their binding affinities or activities towards similar biological targets. []
Compound Description: This compound serves as a key intermediate in the synthesis of 2-aryl-4,5-dihydrobenzo[h][1,2,4]triazolo[1,5-c]quinazoline derivatives, which are being explored for potential antidepressive activity. []
Relevance: This compound shares the N,N-dimethylbenzamidine moiety with N-(4-butoxyphenyl)-3,4-dimethylbenzamide. This structural similarity suggests potential similarities in their chemical reactivity or pharmacological properties, despite differences in the other substituents and their ultimate biological targets. []
Compound Description: This compound is an N-alkyl benzamide umami flavor compound. It has undergone toxicological evaluation and metabolic studies. []
Relevance: This compound and N-(4-butoxyphenyl)-3,4-dimethylbenzamide belong to the N-alkyl benzamide chemical class and share the 3,4-dimethylbenzamide substructure. This structural similarity suggests potential similarities in their sensory properties, physicochemical characteristics, and metabolic pathways. []
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Compound Description: This compound is an N-alkyl benzamide umami flavor compound that has undergone toxicological evaluation and metabolic studies. []
Relevance: While this compound lacks the 3,4-dimethyl substitution on the benzamide ring found in N-(4-butoxyphenyl)-3,4-dimethylbenzamide, both compounds belong to the broader N-alkyl benzamide chemical class. This shared classification suggests potential similarities in their sensory profiles, metabolic fate, and overall safety profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.